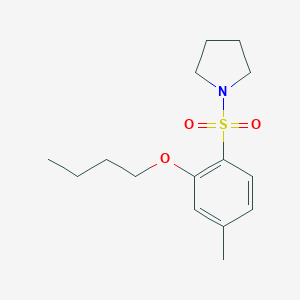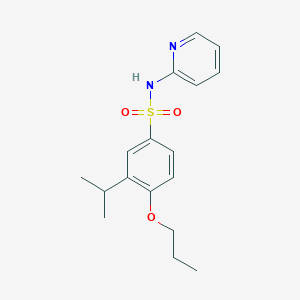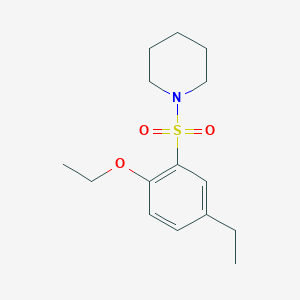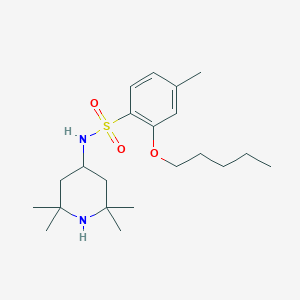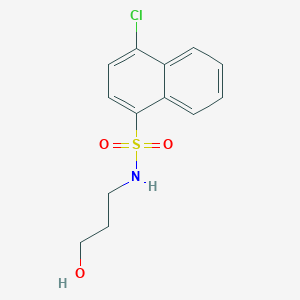
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide, also known as CEIBS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. This compound also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. This compound has also been shown to have an effect on glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide is that it has been shown to have a low toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide research. One direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of this compound, making it more accessible for research purposes.
Synthesemethoden
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a solvent such as dimethylformamide. The yield and purity of this compound can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation.
Eigenschaften
Molekularformel |
C12H18ClNO3S |
|---|---|
Molekulargewicht |
291.79 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-17-11-6-5-10(13)7-12(11)18(15,16)14-8-9(2)3/h5-7,9,14H,4,8H2,1-3H3 |
InChI-Schlüssel |
QXISAOQAHIIGBR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









